7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic compound belonging to the quinazolinamine class. It has been studied primarily for its activity as an allosteric modulator of the human dopamine transporter (hDAT) []. It has shown potential for research purposes in understanding the dopamine transporter and exploring novel therapeutic approaches to neurological disorders [].
The synthesis of 7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine has been detailed in published research. The specific steps involve reacting 2-amino-4,7-dichloroquinazoline with 2-(trifluoromethyl)benzylamine in the presence of a suitable base and solvent. This leads to nucleophilic aromatic substitution, replacing one of the chlorine atoms in the quinazoline ring with the 2-(trifluoromethyl)benzylamine moiety. Further details regarding specific reagents, reaction conditions (temperature, time), and purification techniques can be found in the relevant literature [].
The molecular structure of 7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine consists of a quinazoline ring system with a chlorine atom at the 7th position and a 2-(trifluoromethyl)benzyl group attached to the 4th position nitrogen atom through an amine linkage. The presence of the electron-withdrawing trifluoromethyl group on the benzyl substituent can influence the molecule's electronic properties and potential interactions with biological targets. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have likely been employed to confirm the structure and analyze its characteristics [].
7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine has been identified as an allosteric modulator of hDAT []. Allosteric modulation implies that the compound binds to a site on hDAT distinct from the primary substrate binding site. This binding alters the transporter's conformation, indirectly influencing its affinity for dopamine and other substrates. In the case of 7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine, it partially inhibits dopamine uptake and amphetamine-induced dopamine release, indicating its ability to modulate hDAT function []. Further research is needed to fully elucidate the specific binding sites and conformational changes involved in its allosteric modulation.
The primary scientific application of 7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine has been its use as a research tool in studying hDAT []. It is a valuable compound in:
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: